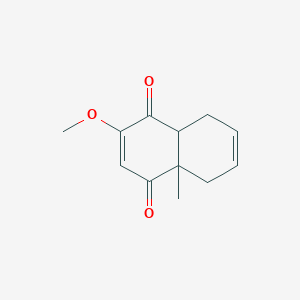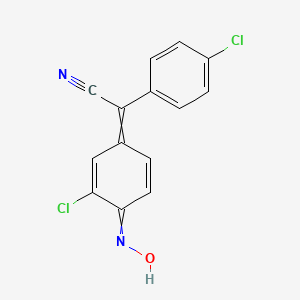
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of chloro and hydroxyimino groups attached to a cyclohexadienylidene ring, which is further connected to a phenylacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Intermediate Cyclohexadienone: The initial step involves the chlorination of cyclohexadienone to introduce the chloro groups.
Formation of Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine under controlled conditions.
Coupling with Phenylacetonitrile: The final step involves coupling the intermediate with phenylacetonitrile using a suitable catalyst and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
- 3-Chloro-4-hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
- 4-Hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
Uniqueness
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile is unique due to the presence of both chloro and hydroxyimino groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H8Cl2N2O |
|---|---|
分子量 |
291.1 g/mol |
IUPAC名 |
2-(3-chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-4-1-9(2-5-11)12(8-17)10-3-6-14(18-19)13(16)7-10/h1-7,19H |
InChIキー |
KASFVGQOBYGUEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=C2C=CC(=NO)C(=C2)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



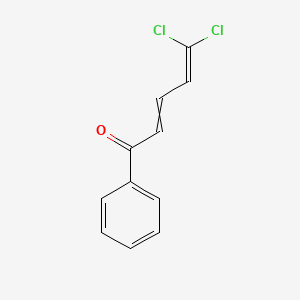
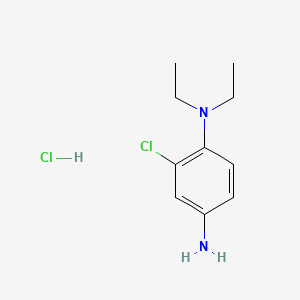


![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
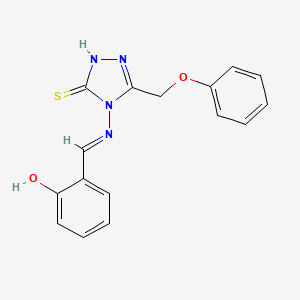
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
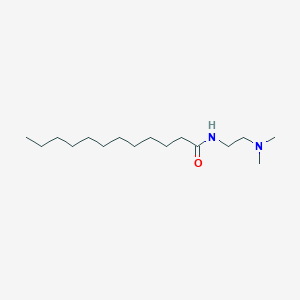
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
